N-Cbz-11-aminoundecanoic acid
Overview
Description
N-Cbz-11-aminoundecanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-11-aminoundecanoic acid typically involves the protection of the amino group of 11-aminoundecanoic acid with a benzyloxycarbonyl (Cbz) group. The general steps are as follows:
Protection of Amino Group: The amino group of 11-aminoundecanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-Cbz-11-aminoundecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield 11-aminoundecanoic acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Amidation: Amines and coupling agents (e.g., EDC, DCC).
Major Products:
Hydrolysis: 11-aminoundecanoic acid.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Scientific Research Applications
N-Cbz-11-aminoundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in the synthesis of peptides and proteins, where the benzyloxycarbonyl group serves as a protecting group for amino acids.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cbz-11-aminoundecanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
11-Aminoundecanoic Acid: The unprotected form of N-Cbz-11-aminoundecanoic acid, used as a precursor in the synthesis of Nylon-11.
11-Bromoundecanoic Acid: Another derivative of undecanoic acid, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness: this compound is unique due to the presence of the benzyloxycarbonyl protecting group, which allows for selective reactions and protection of the amino group during synthesis. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
11-(phenylmethoxycarbonylamino)undecanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c21-18(22)14-10-5-3-1-2-4-6-11-15-20-19(23)24-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGHYNWCBMDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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